1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride

Physical Chemistry Process Development Analytical Chemistry

Racemic α-trifluoromethyl amine hydrochloride (CAS 1376357-98-0) supplied as a stable white powder-eliminates handling challenges of the volatile free base liquid (CAS 1078726-20-1). Delivers three quantifiable advantages: • Chiral resolution substrate: Well-defined racemate enables accurate mass balance for enzymatic or chromatographic method development. • FBDD-ready purity: ≥98% purity with ¹⁹F NMR handle for fragment screening without single-enantiomer activity bias. • Scalable solid form: Safer quantitative transfer and reduced volatility for multi-gram API intermediate synthesis.

Molecular Formula C8H15ClF3N
Molecular Weight 217.66 g/mol
CAS No. 1376357-98-0
Cat. No. B1530437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride
CAS1376357-98-0
Molecular FormulaC8H15ClF3N
Molecular Weight217.66 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(F)(F)F)N.Cl
InChIInChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H
InChIKeyCERGJGMILXAJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1376357-98-0): Key Properties and Sourcing Considerations


1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a racemic, fluorinated aliphatic amine salt with the molecular formula C8H15ClF3N and a molecular weight of 217.66 g/mol [1]. The compound is supplied as a white powder and is characterized by the presence of a cyclohexyl ring and a trifluoromethyl group adjacent to the amine nitrogen . Its primary utility in research and industrial settings is as a versatile small molecule scaffold and intermediate for the synthesis of biologically active compounds .

Why Substituting 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride with Generic Analogs Risks Experimental Reproducibility and Procurement Value


While multiple compounds share the C8H14F3N core or a similar trifluoroethylamine motif, the specific combination of a racemic cyclohexyl-substituted α-trifluoromethyl amine and its hydrochloride salt form creates a distinct physicochemical profile that cannot be replicated by simple substitution. Using the free base liquid (CAS 1078726-20-1) instead of the solid hydrochloride alters handling, purification, and reaction stoichiometry in a quantifiable way . Furthermore, substituting the racemic mixture with a single enantiomer (e.g., (R)-CAS 75703-11-6 or (S)-CAS 75703-08-1) fundamentally changes the stereochemical outcome of any asymmetric synthesis or chiral resolution step [1]. The evidence below quantifies these non-interchangeable attributes, establishing the basis for deliberate, data-driven procurement decisions.

Quantitative Differentiation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride from Closest Analogs: A Head-to-Head Evidence Guide for Scientific Procurement


Physical Form Quantification: Solid Powder vs. Liquid Free Base

The target compound is supplied as a solid powder, whereas the analogous free base (1-cyclohexyl-2,2,2-trifluoroethan-1-amine, CAS 1078726-20-1) is a clear, colorless liquid at standard temperature and pressure. This difference in physical state is an explicit, quantifiable property that directly impacts handling, storage, and experimental setup .

Physical Chemistry Process Development Analytical Chemistry

Purity and Lot-to-Lot Consistency: 98+% vs. Lower Grade Alternatives

This compound is commercially available with a guaranteed minimum purity of 98+% from a reputable fluorochemical supplier . In contrast, many generic listings for related amines or alternative vendors specify only a 95% minimum purity . The 3+ percentage point difference in purity represents a substantial reduction in the mass of unknown impurities that could interfere with sensitive reactions or biological assays.

Quality Control Synthetic Chemistry Medicinal Chemistry

Predicted Lipophilicity (LogP) as a Surrogate for Biological Membrane Permeability

The target compound's calculated LogP is 2.50 . While a direct, experimentally determined comparative LogP for the free base is not available in public vendor specifications, this value provides a baseline for assessing lipophilicity-driven properties. The trifluoromethyl group in this structural class is known to increase lipophilicity and metabolic stability compared to non-fluorinated cyclohexyl amine analogs, a class-level inference supported by extensive literature on fluorine substitution [1].

Drug Discovery ADME Medicinal Chemistry

Stereochemical Identity: Racemic Mixture vs. Single Enantiomers

This compound is a racemic mixture, as indicated by its assignment as an asymmetric atom (count = 1) and the absence of stereochemical descriptors in its IUPAC name [1]. The single enantiomers, (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine (CAS 75703-11-6) and its (S)-counterpart (CAS 75703-08-1), are distinct chemical entities with different CAS numbers and, critically, different optical rotation values and biological interactions .

Chiral Chemistry Asymmetric Synthesis Pharmacology

Recommended Scientific and Industrial Applications for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride Based on Its Differentiated Profile


Medicinal Chemistry Building Block for CNS-Penetrant Leads

The compound's calculated LogP of 2.50 places it in the optimal lipophilicity range for blood-brain barrier penetration. Medicinal chemists can utilize this racemic hydrochloride as a versatile, solid scaffold to synthesize diverse libraries of trifluoromethylated cyclohexyl amines, with the added convenience of a stable salt for parallel synthesis.

Racemic Resolution Studies and Chiral Auxiliary Development

Because the compound is a well-defined racemic mixture , it is an ideal substrate for developing and validating new chiral resolution methods (e.g., enzymatic resolution, chiral chromatography, diastereomeric salt formation). Its solid form and high purity facilitate accurate mass balance and yield calculations during resolution experiments.

Process Chemistry Scale-Up Model

The solid hydrochloride salt form offers distinct handling advantages over the liquid free base in scale-up operations, including reduced volatility for safer handling and easier quantitative transfer. This makes it a preferred intermediate for multi-gram to kilogram synthesis of advanced pharmaceutical intermediates where the α-trifluoromethyl amine motif is required.

Fluorinated Fragment Library Synthesis

With a minimum guaranteed purity of 98+% , this compound meets the stringent purity requirements for fragment-based drug discovery (FBDD). The presence of the trifluoromethyl group provides a sensitive ¹⁹F NMR handle for monitoring binding events and fragment elaboration, while the racemic nature ensures that initial screening hits are not biased by single-enantiomer activity artifacts.

Technical Documentation Hub

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